tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate
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Overview
Description
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate is a chemical compound with the molecular formula C14H22ClN2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and as a protecting group for amines .
Preparation Methods
The synthesis of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate typically involves the reaction of 5-amino-2-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, which can be selectively removed under mild conditions, such as treatment with acid or heat. This allows for the selective deprotection of amines in multi-step organic syntheses .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the 5-amino-2-chlorobenzyl moiety.
Benzyl carbamate: Another protecting group for amines, but with different stability and deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with different deprotection conditions. The uniqueness of this compound lies in its specific structure, which provides unique reactivity and stability compared to other carbamate derivatives.
Properties
Molecular Formula |
C15H23ClN2O2 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2-chlorophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-8-12(17)6-7-13(11)16/h6-8,10H,9,17H2,1-5H3 |
InChI Key |
PACXPQKVOFJDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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